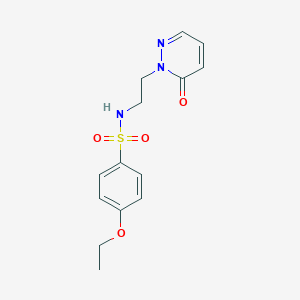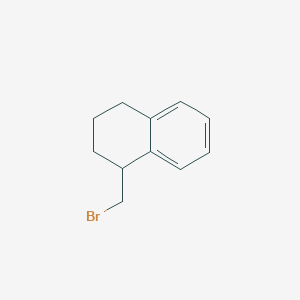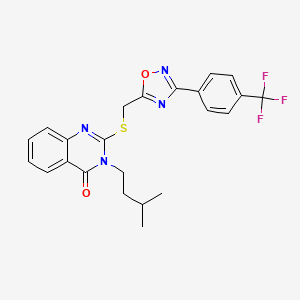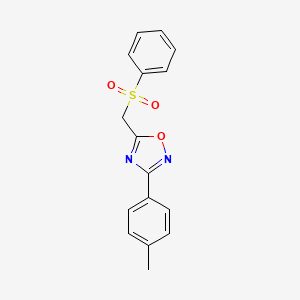
cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II)”, also known as N3 Dye, is one of the earliest benchmarked ruthenium complex dyes developed for high-efficiency dye-sensitized solar cells (DSSC) . It is a ruthenium polypyridyl based complex that can be used as a sensitizer .
Physical and Chemical Properties Analysis
This compound is a highly stable polymer in which the photocurrent decreases with an increase in the concentration of N3 dye . It has a melting point of over 300°C . The compound has a molecular weight of 705.64 .Scientific Research Applications
Photovoltaic Applications
Dye-Sensitized Solar Cells (DSSCs)
Heteroleptic ruthenium(II) complexes, including variants of the specified compound, have shown high efficiency when used as sensitizers in DSSCs. These complexes have been characterized by their ability to anchor onto nanocrystalline TiO2, displaying significant conversion efficiencies. The presence of long hydrocarbon chains in the molecular structure helps suppress dark current, thereby enhancing the photovoltaic performance of DSSCs (Giribabu et al., 2009; Yen et al., 2011).
Charge Transfer Dynamics
Studies have also focused on the interfacial charge transfer processes in DSSCs made with ruthenium complexes. Comparisons between different dyes have shown that those incorporating the specified ruthenium compound have slower recombination dynamics, which is beneficial for the efficiency of solar cells (Reynal et al., 2010).
Stability and Aggregation Behavior
The stability and aggregation behavior of differently substituted Ru(II)-complex dyes, including the compound , have been examined for their applications in solar cells. These studies reveal insights into the efficiency and chemical compatibility of these dyes with semiconductor materials, which are crucial for the long-term durability of DSSCs (Asdim et al., 2012).
Enhancement of Photovoltaic Performance
Novel heteroleptic ruthenium sensitizers containing the compound have been synthesized and shown to significantly improve the light absorption of mesoporous titania films in DSSCs, leading to high power conversion efficiencies. This underscores the potential of such compounds in enhancing the performance of renewable energy technologies (Gao et al., 2008).
Mechanism of Action
Target of Action
The primary target of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) is the photosensitive material in dye-sensitized solar cells (DSCs) . This compound, also known as N3 dye, is a ruthenium polypyridyl based complex .
Mode of Action
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) interacts with its target by absorbing sunlight and transferring the energy to the semiconductor material in the DSCs . This energy transfer results in the generation of electricity .
Biochemical Pathways
The affected pathway is the energy conversion process in DSCs. cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) absorbs sunlight and initiates a series of electron transfers, resulting in the generation of electricity .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II), it would refer to how the compound is distributed within the DSC, how it interacts with light, and how it transfers energy. The compound’s effectiveness in converting light energy into electrical energy would be its bioavailability .
Result of Action
The molecular and cellular effects of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II)'s action are the generation of electricity in DSCs . This is achieved through the absorption of sunlight and the subsequent energy transfer to the semiconductor material .
Action Environment
Environmental factors such as the intensity and wavelength of sunlight can influence the action, efficacy, and stability of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) . For example, under low light conditions, the energy conversion efficiency may decrease .
Biochemical Analysis
Biochemical Properties
It is known that ruthenium complexes can interact with various biomolecules, including proteins and enzymes . The nature of these interactions is largely dependent on the specific structure of the ruthenium complex and the biomolecules involved.
Cellular Effects
It is known that ruthenium complexes can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that ruthenium complexes can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) has been shown to have high stability . For example, the Z-907-TiO2 system exhibited a 1.09 mA/cm2 photocurrent density after 2 hours of analysis, with 78% of its performance retained even after an extended 48 hours of analysis .
Metabolic Pathways
It is known that ruthenium complexes can interact with various enzymes and cofactors .
Transport and Distribution
It is known that ruthenium complexes can interact with various transporters and binding proteins .
Subcellular Localization
It is known that ruthenium complexes can be directed to specific compartments or organelles based on their structure and the presence of targeting signals or post-translational modifications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-bis(isothiocyanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) ruthenium(II) involves the reaction of 2,2'-bipyridyl-4,4'-dicarboxylic acid with 2,2'-bipyridyl-4,4'-dinonyl and ruthenium(II) chloride to form the desired complex. The isothiocyanate ligands are then added to the complex to form the final product.", "Starting Materials": [ "2,2'-bipyridyl-4,4'-dicarboxylic acid", "2,2'-bipyridyl-4,4'-dinonyl", "ruthenium(II) chloride", "isothiocyanate ligands" ], "Reaction": [ "Step 1: Dissolve 2,2'-bipyridyl-4,4'-dicarboxylic acid and 2,2'-bipyridyl-4,4'-dinonyl in a suitable solvent such as ethanol or methanol.", "Step 2: Add ruthenium(II) chloride to the solution and stir for several hours at room temperature to allow the complex to form.", "Step 3: Add the isothiocyanate ligands to the solution and stir for several more hours to allow the final product to form.", "Step 4: Isolate the product by filtration or other suitable means and purify as necessary." ] } | |
CAS No. |
502693-09-6 |
Molecular Formula |
C42H52N6O4RuS2 |
Molecular Weight |
870.1 g/mol |
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;4-nonyl-2-(4-nonylpyridin-2-yl)pyridine;ruthenium(2+);dithiocyanate |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CHNS.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);2*3H;/q;;;;+2/p-2 |
InChI Key |
LULNJFDMQSRXHK-UHFFFAOYSA-L |
SMILES |
[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |
Canonical SMILES |
CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(#N)[S-].C(#N)[S-].[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)
![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)
![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)
![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)
![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590930.png)
![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)

